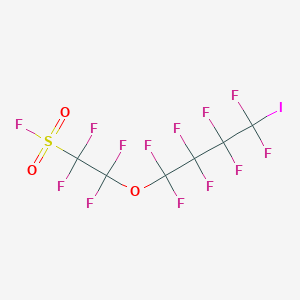

1,1,2,2-Tetrafluoro-2-(1,1,2,2,3,3,4,4-octafluoro-4-iodobutoxy)ethanesulfonyl fluoride

Description

Historical Context of Perfluorinated Sulfonyl Fluorides

The development of perfluorinated sulfonyl fluorides traces its origins to the broader evolution of organofluorine chemistry, which began in earnest during the mid-20th century. The historical foundation for compounds like this compound can be traced to pioneering work in perfluoroalkyl chemistry that emerged during and after World War II. The Manhattan Project's requirements for materials capable of withstanding highly reactive fluorinated compounds, particularly uranium hexafluoride, drove significant advances in fluorinated chemistry and established the groundwork for subsequent developments in perfluorinated sulfonyl compounds.

The historical development of perfluorinated sulfonyl fluorides gained particular momentum with the introduction of perfluorooctanesulfonyl fluoride and related compounds in the mid-20th century. In 1949, major industrial development of perfluorinated sulfonyl compounds began with electrochemical fluorination processes, establishing the synthetic methodologies that would later enable the creation of more complex derivatives. The electrochemical fluorination approach, involving the treatment of organic precursors with anhydrous hydrogen fluoride under specific conditions, became a cornerstone methodology for producing highly fluorinated sulfonyl compounds. This synthetic approach yielded compounds with remarkable chemical stability and unique surface properties that found applications in various industrial processes.

The evolution of perfluorinated sulfonyl fluoride chemistry continued through the latter half of the 20th century, with increasing sophistication in synthetic methodologies and growing understanding of structure-property relationships. Research during this period revealed that perfluorinated sulfonyl fluorides could serve as versatile intermediates for producing a wide range of functional derivatives. The development of compounds like perfluorobutanesulfonyl fluoride demonstrated that shorter-chain analogs could offer advantages in terms of cost and stability while maintaining many of the desirable properties associated with longer-chain variants. These advances established the conceptual framework for designing more complex derivatives incorporating additional functional groups and structural modifications.

The historical trajectory of perfluorinated sulfonyl fluoride research has been significantly influenced by environmental and regulatory considerations that emerged in the late 20th and early 21st centuries. The recognition of environmental persistence and bioaccumulation potential for certain long-chain perfluorinated compounds led to increased scrutiny of these materials and drove research toward alternative structures and shorter-chain analogs. This regulatory context has shaped the development of newer perfluorinated sulfonyl fluorides, encouraging designs that maintain beneficial chemical properties while potentially addressing environmental concerns. The compound this compound represents part of this ongoing evolution, incorporating structural features that reflect both the accumulated knowledge of perfluorinated chemistry and contemporary considerations regarding molecular design.

Structural Uniqueness and Functional Group Significance

The molecular architecture of this compound exhibits several distinctive structural features that distinguish it from simpler perfluorinated sulfonyl fluorides. The compound incorporates an ether linkage within its perfluorinated framework, creating a branched structure that deviates from the linear arrangements typically observed in compounds such as perfluorooctanesulfonyl fluoride. This ether functionality introduces conformational flexibility and potentially modifies the electronic properties of the molecule compared to linear perfluorinated analogs. The presence of this ether bridge also creates distinct hydrophobic and lipophobic regions within the molecule, potentially influencing its interaction with various substrates and solvents.

The incorporation of an iodine substituent at the terminal position of the perfluorinated chain represents another significant structural feature that imparts unique reactivity potential to this compound. Iodine substitution in perfluorinated systems has been demonstrated to provide opportunities for further chemical elaboration through various coupling reactions and substitution processes. The carbon-iodine bond in this highly fluorinated environment exhibits enhanced electrophilic character due to the electron-withdrawing effects of the surrounding fluorine atoms, potentially making it particularly reactive toward nucleophilic species. This reactivity profile suggests that the compound could serve as a versatile intermediate for introducing the perfluorinated sulfonyl fluoride moiety into more complex molecular structures.

The sulfonyl fluoride functional group itself represents a critical component of the compound's structural significance, as this group has gained recognition for its unique reactivity profile and stability characteristics. Sulfonyl fluorides are known for their resistance to hydrolysis under neutral and mildly acidic conditions, while remaining reactive toward nucleophilic species such as amines and alcohols. This selective reactivity makes sulfonyl fluorides valuable for applications requiring controlled chemical transformations under specific conditions. In the context of this highly fluorinated compound, the sulfonyl fluoride group provides a reactive handle that can be selectively targeted for chemical modification while leaving the perfluorinated framework intact.

The extensive fluorination pattern throughout the molecule contributes to its exceptional chemical and thermal stability, characteristics that are hallmarks of perfluorinated compounds. The thirteen fluorine atoms present in the structure create a protective electronic environment that shields the underlying carbon skeleton from attack by most chemical reagents. This stability profile is further enhanced by the strength of carbon-fluorine bonds, which are among the strongest bonds in organic chemistry. The combination of this inherent stability with the reactive sulfonyl fluoride functionality creates a unique chemical entity that combines robustness with selective reactivity, a combination that is particularly valuable for specialized chemical applications.

| Structural Feature | Description | Significance |

|---|---|---|

| Ether Linkage | -O- bridge within perfluorinated chain | Introduces conformational flexibility and modified electronic properties |

| Iodine Substituent | Terminal iodine atom on perfluorinated chain | Provides reactive site for further chemical elaboration |

| Sulfonyl Fluoride Group | -SO2F functional group | Offers selective reactivity while maintaining stability |

| Extensive Fluorination | 13 fluorine atoms throughout structure | Imparts exceptional chemical and thermal stability |

| Molecular Weight | 526.01 g/mol | Reflects substantial molecular complexity |

Research Objectives and Knowledge Gaps

Current research interests surrounding this compound are primarily focused on understanding its potential applications as a specialized reagent in fluorinated chemistry and as an intermediate for synthesizing more complex perfluorinated derivatives. The unique combination of structural features present in this compound suggests several promising research directions, including its potential utility in sulfur-fluorine exchange chemistry and its role as a building block for advanced fluorinated materials. The presence of both reactive iodine and sulfonyl fluoride functionalities within a highly fluorinated framework provides opportunities for dual-site reactivity that could enable the synthesis of novel bifunctional compounds or cross-linked fluorinated networks.

One significant knowledge gap concerns the detailed reactivity patterns and reaction mechanisms involving this compound under various conditions. While the general reactivity principles of sulfonyl fluorides and iodinated perfluorinated compounds are well-established, the specific behavior of this particular combination of functional groups within the same molecule remains largely unexplored. Understanding how the electronic effects of the extensive fluorination influence the reactivity of both the iodine and sulfonyl fluoride groups could provide valuable insights for designing efficient synthetic transformations. Additionally, the potential for intramolecular interactions between these functional groups and their influence on overall molecular reactivity represents an important area for investigation.

The synthetic accessibility and scalability of this compound production represent another critical research objective. Current availability appears to be limited to specialized chemical suppliers, suggesting that efficient synthetic routes have not yet been fully developed or optimized. Research into improved synthetic methodologies could involve exploring alternative fluorination strategies, optimizing reaction conditions for key bond-forming steps, or developing more efficient purification protocols. The development of cost-effective synthetic approaches would be essential for expanding research applications and potential commercial utilization of this compound.

Environmental fate and transformation pathways represent an increasingly important research priority for perfluorinated compounds, including derivatives such as this sulfonyl fluoride. While the extensive fluorination suggests high environmental persistence, the presence of reactive functional groups may introduce transformation pathways that differ from those observed for simpler perfluorinated compounds. Understanding the hydrolytic stability of the sulfonyl fluoride group under environmental conditions, the potential for biological transformation of the iodine substituent, and the overall environmental behavior of this compound would provide crucial information for assessing its suitability for various applications. This knowledge would also inform the development of appropriate handling and disposal protocols for research and potential commercial applications.

Propriétés

IUPAC Name |

1,1,2,2-tetrafluoro-2-(1,1,2,2,3,3,4,4-octafluoro-4-iodobutoxy)ethanesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F13IO3S/c7-1(8,3(11,12)20)2(9,10)4(13,14)23-5(15,16)6(17,18)24(19,21)22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEWYCBRUDUVOLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)I)(F)F)(C(OC(C(F)(F)S(=O)(=O)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F13IO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70452855 | |

| Record name | 7-Iodoperfluoro-3-oxaheptanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

526.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67990-76-5 | |

| Record name | 7-Iodoperfluoro-3-oxaheptanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

1,1,2,2-Tetrafluoro-2-(1,1,2,2,3,3,4,4-octafluoro-4-iodobutoxy)ethanesulfonyl fluoride is a fluorinated compound with significant implications in various biological and chemical applications. Its unique structure grants it properties that may influence biological systems. This article reviews its biological activity through various studies and data sources.

- Molecular Formula : C8F16O5S

- Molecular Weight : 512.12 g/mol

- CAS Number : 4089-58-1

| Property | Value |

|---|---|

| Boiling Point | 138.5 - 141 °C |

| Density | 1.835 ± 0.06 g/cm³ |

Biological Activity Overview

The biological activity of this compound has been evaluated in various contexts, particularly focusing on its effects on cellular mechanisms and potential toxicological implications.

Research indicates that compounds containing fluorine can influence mitochondrial function and cellular energy metabolism. For instance:

- Inhibition of Mitochondrial Function : Studies have shown that fluoride ions can disrupt mitochondrial energy generation by affecting ATP production and increasing reactive oxygen species (ROS) levels in cells .

- Cytotoxic Effects : Fluoride compounds have been linked to cytotoxicity in various cell types. The inhibition of glycolysis and protein synthesis has been documented as a mechanism leading to cell death and growth arrest .

Case Studies and Research Findings

Several studies have highlighted the biological effects of fluorinated compounds similar to the one :

-

Fluoride's Effect on Platelet Function :

- A study investigated the impact of sodium fluoride (NaF) on platelet viability and function. Results indicated that NaF significantly reduced platelet counts and inhibited aggregation activities at concentrations as low as 0.5 mM .

- The study concluded that the mechanism involved mitochondrial dysfunction and increased ROS production.

- Toxicological Implications :

Toxicity and Safety Considerations

Given the potential for toxicity associated with fluorinated compounds:

- Safety Data : The compound is classified under chemical safety guidelines due to its potential hazards related to exposure.

- Regulatory Status : Ongoing assessments by health authorities are crucial for determining safe usage limits in industrial applications.

Applications De Recherche Scientifique

Electrolyte Solvents in Battery Technology

One of the primary applications of this compound is as an electrolyte solvent in lithium-ion batteries. The high purity and stability of 1,1,2,2-Tetrafluoro-2-(1,1,2,2,3,3,4,4-octafluoro-4-iodobutoxy)ethanesulfonyl fluoride make it an ideal candidate for use in advanced battery technologies. It helps improve the ionic conductivity and overall efficiency of battery systems.

Case Study : In a study conducted on lithium-ion batteries utilizing this compound as an electrolyte solvent, researchers observed a significant increase in the charge-discharge cycle stability compared to traditional solvents. The compound's fluorinated structure contributes to lower volatility and enhanced thermal stability under operational conditions.

Membrane Technology

This compound is also utilized in the development of perfluorinated membranes such as Nafion. Nafion membranes are widely used in fuel cells and electrolyzers due to their excellent proton conductivity and chemical stability.

Case Study : Research published on Nafion-based fuel cells demonstrated that incorporating this compound into the membrane matrix enhanced proton transport properties while maintaining mechanical integrity under high-temperature conditions.

Pharmaceutical Applications

In pharmaceutical chemistry, this compound serves as a building block for synthesizing various fluorinated drugs. The incorporation of fluorine atoms can significantly enhance the bioavailability and metabolic stability of pharmaceutical compounds.

Case Study : A synthesis route involving this compound was developed for creating anti-cancer agents that exhibit improved efficacy due to their enhanced lipophilicity and ability to penetrate cell membranes more effectively.

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Electrolyte Solvent | Used in lithium-ion batteries | Increased ionic conductivity and thermal stability |

| Membrane Technology | Component in Nafion membranes for fuel cells | Enhanced proton conductivity and mechanical strength |

| Pharmaceutical Synthesis | Building block for fluorinated drugs | Improved bioavailability and metabolic stability |

Comparaison Avec Des Composés Similaires

Structural and Functional Overview of the Target Compound

The target compound is synthesized via a three-step process starting from 1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonyl fluoride (CAS: 66137-74-4, priced at €27.00/g) . Key characteristics include:

- Molecular Formula : C₆F₁₂IO₃S.

- Thermal Behavior : Exhibits a crystal-to-crystal transition at 150°C due to partial molecular disordering, followed by isotropization at 218°C. Upon cooling, it forms smectic liquid crystalline domains that transform into layered crystal phases .

- Applications : Serves as a precursor for sulfonic acid derivatives used in PFSA membranes (e.g., Nafion® analogs), enabling oriented proton-conducting channels in fuel cells .

Structural Analogues

(a) 1,1,2,2-Tetrafluoro-2-[(trifluorovinyl)oxy]ethanesulfonyl Fluoride

- Molecular Formula : C₄F₈O₃S.

- Substituent : Trifluorovinyl group instead of octafluoro-iodobutoxy.

- Properties : Lacks iodine, limiting its utility in post-synthetic modifications. Purity: 97% .

- Applications: Used as a monomer for fluoropolymers but lacks the self-organization properties critical for membrane alignment .

(b) 1,1,2,2-Tetrafluoro-2-[(1,1,2,2,3,3,4,4-octafluoro-9-decenyl)oxy]ethanesulfonyl Fluoride (CAS 181709-19-3)

- Molecular Formula : C₄F₈O₂.

- Substituent : Longer perfluorinated chain (octafluoro-9-decenyl).

- Applications : Industrial intermediate for lubricants and surfactants .

(c) Ethanesulfonyl Fluoride Derivatives with Shorter Chains

Functional Comparison Table

Research Findings and Industrial Relevance

- Membrane Performance: The target compound’s smectic phase formation enables aligned proton-conducting channels, critical for high-efficiency fuel cells . Non-iodinated analogs lack this self-organization capability.

- Cost and Availability : The precursor (CAS 66137-74-4) is commercially available but costly (€185.00/50g), limiting large-scale use .

- Emerging Alternatives : Copolymers with tetrafluoroethylene (e.g., CAS 31175-20-9) are being explored for enhanced mechanical stability in membranes .

Méthodes De Préparation

Formation of Perfluorinated Ether Substituents

- The perfluorobutoxy substituent with iodine is likely introduced by nucleophilic substitution or etherification using iodoperfluoroalkyl precursors.

- Perfluoroalkyl iodides (e.g., iodoperfluorobutanes) are accessible intermediates in fluorine chemistry and can be used to construct perfluoroalkoxy chains via nucleophilic displacement or radical pathways.

Proposed Preparation Method for 1,1,2,2-Tetrafluoro-2-(1,1,2,2,3,3,4,4-octafluoro-4-iodobutoxy)ethanesulfonyl Fluoride

Stepwise Synthetic Route

| Step | Reaction | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 1,1,2,2-tetrafluoro-2-hydroxyethane intermediate | Controlled fluorination of ethylene glycol derivatives or fluorinated alcohol synthesis | Provides the tetrafluoroethoxy core |

| 2 | Preparation of 1,1,2,2,3,3,4,4-octafluoro-4-iodobutanol or iodoperfluorobutyl precursor | Halogenation of perfluorobutyl chains or iodination of perfluorobutyl alcohol | Iodine introduction at terminal carbon |

| 3 | Etherification to form 1,1,2,2-tetrafluoro-2-(octafluoro-4-iodobutoxy)ethanol | Nucleophilic substitution or Williamson ether synthesis using the iodoperfluorobutyl alcohol and tetrafluoroethanol derivative | Ether linkage formation |

| 4 | Sulfonylation of the ether alcohol to sulfonyl chloride | Reaction with chlorosulfonic acid or sulfuryl chloride (SO2Cl2) | Introduces sulfonyl chloride group |

| 5 | Conversion of sulfonyl chloride to sulfonyl fluoride | Halogen exchange with fluoride salts (e.g., KF, AgF) or treatment with sulfuryl fluoride (SO2F2) | Final sulfonyl fluoride formation |

Alternative Direct Fluorosulfonylation

- Direct fluorosulfonylation of the perfluorinated ether alcohol using sulfuryl fluoride gas under controlled conditions can bypass sulfonyl chloride intermediates.

- This method is advantageous for sensitive fluorinated compounds to minimize side reactions.

Research Findings and Data Summary

| Parameter | Description | Source/Notes |

|---|---|---|

| Starting Materials | Perfluorinated alcohols, iodoperfluorobutyl intermediates | Commercially available or synthesized via fluorination |

| Key Reagents | Sulfuryl chloride, sulfuryl fluoride, fluoride salts (KF, CsF, AgF) | Used in sulfonylation and halogen exchange |

| Reaction Conditions | Low to moderate temperature, inert atmosphere (N2 or Ar), dry solvents (e.g., acetonitrile, dichloromethane) | To prevent hydrolysis and decomposition |

| Purification | Column chromatography, distillation under reduced pressure | To isolate pure sulfonyl fluoride |

| Yields | Typically moderate to good (40-75%) depending on step and scale | Based on analogous fluorosulfonyl fluoride syntheses |

| Safety Considerations | Sulfuryl fluoride and sulfonyl chlorides are toxic and corrosive; fluorinated iodides are reactive | Requires proper ventilation and protective equipment |

Notes on Challenges and Optimization

- The synthesis of highly fluorinated iodoperfluoroalkyl ethers is challenging due to the reactivity of iodine and the stability of perfluoroalkyl chains.

- Controlling regioselectivity during etherification and sulfonylation is critical to avoid side products.

- Fluorosulfonyl fluoride formation requires careful handling of reagents to prevent hydrolysis and maintain functional group integrity.

- Scale-up requires attention to fluorine handling protocols and waste management.

Summary Table of Preparation Methods

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Stepwise sulfonyl chloride intermediate route | Multi-step synthesis via sulfonyl chloride intermediate | Well-established, flexible | Multiple purification steps, potential side reactions |

| Direct fluorosulfonylation with SO2F2 | One-step conversion of alcohol to sulfonyl fluoride | Fewer steps, potentially higher purity | Requires handling of toxic SO2F2 gas |

| Halogen exchange from sulfonyl chloride | Conversion of sulfonyl chloride to sulfonyl fluoride using fluoride salts | Mild conditions, scalable | Requires preparation of sulfonyl chloride first |

| Radical or nucleophilic etherification | Formation of perfluoroalkoxy substituent via iodoperfluorobutyl precursors | Enables iodine incorporation | Requires control of radical conditions, possible side reactions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.